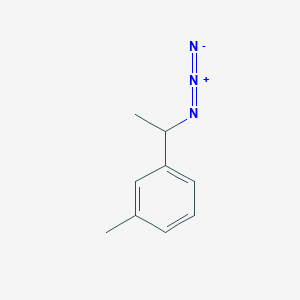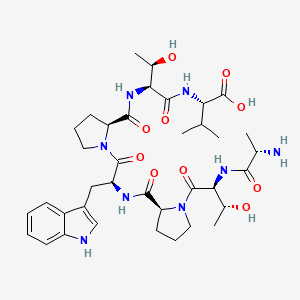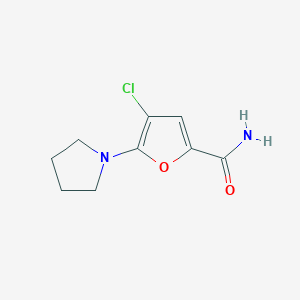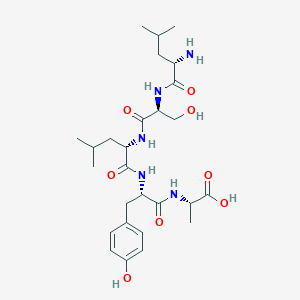
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an iodine atom, a sulfonyl group, and an aspartate moiety, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 3-iodopropane-1-sulfonyl fluoride with diethyl L-aspartate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodide-free derivatives, while hydrolysis can produce diethyl L-aspartate and 3-iodopropane-1-sulfonic acid.
科学研究应用
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism by which Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine and sulfonyl groups play crucial roles in binding to these targets, modulating their activity and influencing downstream pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.
相似化合物的比较
Similar Compounds
- 3-Iodopropane-1-sulfonyl fluoride
- Diethyl L-aspartate
- 3-Iodopropane-1-sulfonic acid
Uniqueness
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and a broader range of scientific research opportunities.
属性
CAS 编号 |
824429-42-7 |
|---|---|
分子式 |
C11H20INO6S |
分子量 |
421.25 g/mol |
IUPAC 名称 |
diethyl (2S)-2-(3-iodopropylsulfonylamino)butanedioate |
InChI |
InChI=1S/C11H20INO6S/c1-3-18-10(14)8-9(11(15)19-4-2)13-20(16,17)7-5-6-12/h9,13H,3-8H2,1-2H3/t9-/m0/s1 |
InChI 键 |
NHJZNEZJZWVBHI-VIFPVBQESA-N |
手性 SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCI |
规范 SMILES |
CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)

![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)

![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)


![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
